![molecular formula C22H22N2O3S B3543151 N-(4-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3543151.png)
N-(4-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(4-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MEPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a novel drug target. MEPA belongs to the class of sulfonylureas and has been found to exhibit promising effects in various biochemical and physiological processes. In
Mecanismo De Acción
The exact mechanism of action of N-(4-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is not fully understood. However, it is believed to act by inhibiting the activity of sulfonylurea receptor 1 (SUR1) and transient receptor potential melastatin 4 (TRPM4) channels. This inhibition results in the reduction of insulin secretion and the improvement of glucose metabolism. In addition, this compound has been found to inhibit the activity of nuclear factor kappa B (NF-κB), which plays a crucial role in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve glucose metabolism and insulin sensitivity, reduce inflammation, and inhibit the growth of cancer cells. This compound has also been found to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide in lab experiments is its relatively simple synthesis method. In addition, this compound has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for further research on N-(4-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One area of interest is its potential as a therapeutic agent for diabetes. Further studies are needed to determine the efficacy and safety of this compound in human subjects. Another area of interest is its potential as an anti-inflammatory agent. This compound has been found to inhibit the activity of NF-κB, which plays a crucial role in the regulation of inflammation. Further studies are needed to determine the potential of this compound as a treatment for inflammatory diseases. Finally, this compound has been found to inhibit the growth of cancer cells. Further studies are needed to determine the potential of this compound as a chemotherapeutic agent.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential to act as a therapeutic agent in various diseases. It has been found to exhibit antidiabetic, antitumor, and anti-inflammatory effects. This compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, this compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models of arthritis.
Propiedades
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(4-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-3-17-9-13-19(14-10-17)23-22(25)18-11-15-20(16-12-18)24(2)28(26,27)21-7-5-4-6-8-21/h4-16H,3H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFJMUBJQIPDBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methylphenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3543074.png)

![N~1~-(3-acetylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3543088.png)
![methyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3543095.png)
![ethyl 2-{[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3543108.png)
![5-[4-(methylthio)benzylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B3543121.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]-2-phenylacetamide](/img/structure/B3543143.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3543157.png)


![N-(2,4-dichlorophenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3543185.png)
![ethyl (4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3543190.png)

